molecular formula C21H20F3N5O2S B11568511 6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11568511
M. Wt: 463.5 g/mol
InChI Key: XSQUCDOJIIUWPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the fusion with a thiadiazine ring. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures .

Chemical Reactions Analysis

6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .

Properties

Molecular Formula

C21H20F3N5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H20F3N5O2S/c1-3-31-16-9-7-13(8-10-16)17-18(32-20-27-26-12(2)29(20)28-17)19(30)25-15-6-4-5-14(11-15)21(22,23)24/h4-11,17-18,28H,3H2,1-2H3,(H,25,30)

InChI Key

XSQUCDOJIIUWPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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